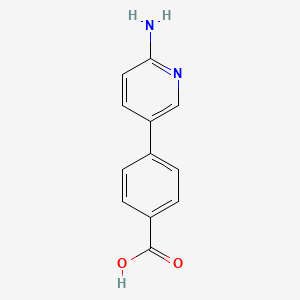

4-(6-Aminopyridin-3-yl)benzoic acid

Overview

Description

4-(6-Aminopyridin-3-yl)benzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been studied for their potential therapeutic applications and interactions with metal ions. Although the provided papers do not directly discuss 4-(6-Aminopyridin-3-yl)benzoic acid, they do provide insights into similar compounds and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves various methodologies that can potentially be applied to the synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid. For instance, the synthesis of 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand and its metal complexes as described in paper involves the use of different spectroscopic methods for characterization. Similarly, the synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid and its derivatives is reported in paper , where optimized reaction conditions were developed to afford the desired product in good yield. These methodologies could be adapted for the synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 4-(6-Aminopyridin-3-yl)benzoic acid has been elucidated using various spectroscopic techniques. For example, the metal complexes of the 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand were characterized using UV-Visible, infrared, 1H, 13C NMR, and other methods . Quantum chemical computations using density functional theory (DFT) were also employed to determine optimized structure parameters and frontier molecular orbital parameters . These techniques and computational methods could be applied to determine the molecular structure of 4-(6-Aminopyridin-3-yl)benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be complex, as seen in the unexpected formation of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a related precursor . This highlights the potential for unexpected reactions and the importance of optimizing reaction conditions to achieve the desired product. The chemical reactions involving 4-(6-Aminopyridin-3-yl)benzoic acid would need to be studied in detail to understand its reactivity and potential for forming various products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are crucial for their potential therapeutic applications. The high-performance liquid chromatographic determination of a related drug and its metabolites in biological fluids indicates the importance of understanding the solubility, stability, and detection limits of these compounds. The non-electrolytic nature of the metal complexes of the 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand in DMF also provides insights into the solubility and ionic properties of these compounds. These analyses are essential for the comprehensive understanding of 4-(6-Aminopyridin-3-yl)benzoic acid's physical and chemical properties.

Scientific Research Applications

Synthesis and Crystal Structures

- Heteroleptic Hg(II) Complexes : The study by Mobin et al. (2016) explored the synthesis of new heteroleptic Hg(II) complexes with various benzoic acid derivatives, including 4-amino benzoic acid. These complexes were characterized by elemental analysis, FT-IR, and thermo gravimetric analysis, providing insights into their photophysical properties and crystal structures.

Biological Screening and Molecular Docking

- Metal(II) Complexes of NN Donor Ligand : Research conducted by Konakanchi et al. (2021) described the synthesis of metal(II) complexes using a ligand derived from 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid. These complexes were studied for their anti-proliferative activity against various human cancer cell lines and antimicrobial activities, showcasing potential therapeutic applications.

Fluorescence Probes for Reactive Oxygen Species

- Novel Fluorescence Probes : Setsukinai et al. (2003) developed novel fluorescence probes based on 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid. This research, presented in Setsukinai et al. (2003), provided tools to detect and differentiate reactive oxygen species in biological and chemical applications, contributing significantly to studies of cellular oxidative stress.

Crystal Structures of Triorganostannyl Esters

- Triorganostannyl Esters : The study by Tzimopoulos et al. (2010) focused on the synthesis and structural investigation of triorganostannyl esters of benzoic acids, including those derived from aminopyridine-substituted benzoic acids. Their research sheds light on the physicochemical properties and potential applications in coordination chemistry.

Development of Unnatural Amino Acids

- Unnatural Amino Acids for Ruthenium Complexes : Research by Ypsilantis et al. (2023) involved the synthesis of novel unnatural amino acids from derivatives like 4-(2-aminopyridin-3-yl)benzoic acid. These were used in the formation of mononuclear heteroleptic ruthenium complexes, highlighting potential applications in materials science and photophysical studies.

Multi-Component Crystals

- Multi-Component Crystals : In the study by Seaton et al. (2013), the creation and characterization of multi-component crystals with substituted benzoic acids, including 4-aminobenzoic acid, were explored. This research contributes to understanding the influence of chemical and structural factors on crystal formation.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It has been observed to form hydrogen bonds with amino acid residues such as arg600, asp616, and asp518 . These residues could potentially be its primary targets.

Mode of Action

The compound interacts with its targets through hydrogen bonding. Specifically, one bond is formed between the carbonyl oxygen atom of the pyridone ring and the amino acid residue ARG600, and another bond is formed between the hydrogen atoms of the carboxyl, two amide groups, and the amino acids ASP616 and ASP518 . These interactions may result in changes to the structure or function of the target proteins.

Pharmacokinetics

The pharmacokinetic properties of 4-(6-Aminopyridin-3-yl)benzoic acid include high gastrointestinal absorption and permeability across the blood-brain barrier . It also inhibits CYP1A2, an enzyme involved in drug metabolism . These properties may impact the compound’s bioavailability and pharmacological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(6-Aminopyridin-3-yl)benzoic acid. For instance, its solubility can be affected by the pH of the environment . Additionally, factors such as temperature and storage conditions can impact its stability .

properties

IUPAC Name |

4-(6-aminopyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAPYOWCDXFHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627672 | |

| Record name | 4-(6-Aminopyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Aminopyridin-3-yl)benzoic acid | |

CAS RN |

222986-51-8 | |

| Record name | 4-(6-Aminopyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)